Modafinil

Description

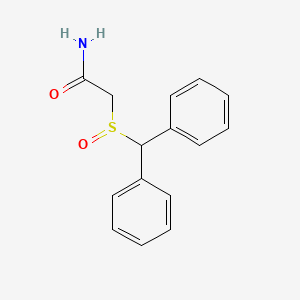

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylsulfinylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023329 | |

| Record name | Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone., 6.22e-01 g/L | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

68693-11-8, 112111-47-4, 112111-43-0 | |

| Record name | Modafinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68693-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Modafinil [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | modafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Armodafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Armodafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | modafinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Modafinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Diphenylmethyl)sulfinyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UK8X3U3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164-166 °C, 164 - 166 °C | |

| Record name | Modafinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MODAFINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Modafinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Modafinil's Primary Mechanism of Action: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil is a wakefulness-promoting agent with a complex and multifaceted mechanism of action. While its precise molecular interactions are still the subject of ongoing research, a significant body of evidence points to its primary role as a weak, atypical inhibitor of the dopamine (B1211576) transporter (DAT). This action leads to an increase in extracellular dopamine concentrations in key brain regions, which is believed to be central to its therapeutic effects. Beyond its dopaminergic activity, this compound also modulates several other neurotransmitter systems, including norepinephrine (B1679862), serotonin (B10506), glutamate (B1630785), GABA, histamine, and the orexin (B13118510)/hypocretin system. This guide provides an in-depth technical overview of the core mechanisms of this compound's action, summarizing key quantitative data, detailing experimental protocols used in its study, and visualizing the involved signaling pathways.

Dopaminergic System Modulation

The most consistently reported primary mechanism of action for this compound is its interaction with the dopamine transporter (DAT). Unlike classical psychostimulants, this compound acts as a weak and atypical DAT inhibitor.[1][2] This inhibition of dopamine reuptake leads to a modest increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.[1]

Quantitative Data: Transporter Affinity and Occupancy

The following table summarizes the binding affinities and in vivo occupancy of this compound at monoamine transporters.

| Transporter | Parameter | Value | Species | Reference |

| Dopamine Transporter (DAT) | Ki | ~2.1 - 4.8 µM | Human/Rat | [3][4] |

| IC50 (DA uptake inhibition) | ~4.04 - 11.11 µM | Rat/Human | [4][5] | |

| Occupancy (200 mg dose) | ~51.4% | Human | [6][7] | |

| Occupancy (300 mg dose) | ~56.9% | Human | [6] | |

| Occupancy (400 mg dose) | ~65% | Human | [8] | |

| Norepinephrine Transporter (NET) | Ki | >20 µM (low affinity) | Monkey | [9] |

| IC50 (NE uptake inhibition) | ~35.6 - 182 µM | Human/Rat | [5][10] | |

| Occupancy (8 mg/kg) | ~44% | Rhesus Monkey | [10] | |

| Serotonin Transporter (SERT) | Ki | >10,000 nM | Rat | [4] |

| IC50 (5-HT uptake inhibition) | >500 µM | Human | [10] |

Experimental Protocols

This protocol is adapted from studies assessing the binding affinity of compounds to the dopamine transporter.[4][11]

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

-

HEK293 cells expressing human dopamine transporter (hDAT).

-

Radioligand: [3H]WIN 35,428 (a cocaine analog).

-

Test compound: this compound.

-

Binding buffer (50 mM Tris, 120 mM NaCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well polypropylene (B1209903) plates.

-

Scintillation counter.

Procedure:

-

Cell Culture: Maintain hDAT-expressing HEK293 cells under standard cell culture conditions.

-

Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

Binding Reaction: In 96-well plates, combine cell membranes (30 µ g/well ), [3H]WIN 35,428 (final concentration ~1.5 nM), and varying concentrations of this compound.

-

Incubation: Incubate the plates for 120 minutes at 4°C to reach binding equilibrium.

-

Washing: Rapidly terminate the binding reaction by washing the plates with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the amount of bound radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]WIN 35,428 binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This protocol is a generalized procedure based on human PET studies with this compound.[6][7][12]

Objective: To measure the in vivo occupancy of the dopamine transporter by this compound in the human brain.

Materials:

-

PET scanner.

-

Radiotracer: [11C]cocaine or other suitable DAT ligand.

-

This compound (oral administration).

-

Placebo.

-

Arterial line for blood sampling (for kinetic modeling).

-

MRI for anatomical co-registration.

Procedure:

-

Subject Recruitment: Enroll healthy human volunteers with no contraindications for PET scanning or this compound administration.

-

Baseline Scan: Perform a baseline PET scan after intravenous injection of the radiotracer to measure baseline DAT availability.

-

Drug Administration: On a separate day, administer a single oral dose of this compound (e.g., 200 mg or 400 mg) or placebo in a double-blind manner.

-

Post-Drug Scan: At the time of peak plasma concentration of this compound (approximately 2.5 hours post-administration), perform a second PET scan with the same radiotracer.

-

Image Acquisition and Analysis: Acquire dynamic PET data and reconstruct the images. Co-register PET images with individual MRI scans for anatomical localization of brain regions of interest (e.g., striatum, nucleus accumbens).

-

Quantification of Occupancy: Calculate the binding potential (BPND) of the radiotracer in the regions of interest for both baseline and post-drug conditions. The percentage of DAT occupancy is calculated as: ((BP_ND_baseline - BP_ND_drug) / BP_ND_baseline) * 100.

Signaling Pathway Diagram

Caption: this compound's inhibition of the dopamine transporter (DAT).

Orexin and Histamine Systems

This compound's wake-promoting effects are also significantly mediated through the activation of orexin (also known as hypocretin) neurons in the lateral hypothalamus and histaminergic neurons in the tuberomammillary nucleus (TMN).[13][14] Evidence suggests that this compound indirectly activates these systems, leading to a cascade of arousal-promoting signals throughout the brain. The activation of the histaminergic system by this compound appears to be dependent on intact orexinergic signaling.[13]

Experimental Workflow: c-Fos Immunohistochemistry

Caption: Workflow for c-Fos immunohistochemistry to assess neuronal activation.

Experimental Protocol: c-Fos Immunohistochemistry

This protocol is a generalized procedure for detecting c-Fos protein expression as a marker of neuronal activation.[2][5]

Objective: To identify brain regions activated by this compound by visualizing the expression of the immediate early gene product, c-Fos.

Materials:

-

Anesthetized animal (e.g., rat or mouse).

-

Perfusion solutions: Saline (0.9% NaCl) and 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS).

-

Cryostat or vibrating microtome.

-

Primary antibody: Rabbit anti-c-Fos.

-

Secondary antibody: Biotinylated anti-rabbit IgG.

-

Avidin-biotin-peroxidase complex (ABC) reagent.

-

3,3'-Diaminobenzidine (DAB) substrate kit.

-

Microscope slides, mounting medium.

Procedure:

-

Animal Treatment: Administer this compound or vehicle to the animals. After a set time (e.g., 2 hours), deeply anesthetize the animals.

-

Perfusion: Perform transcardial perfusion, first with saline to clear the blood, followed by 4% PFA to fix the brain tissue.

-

Tissue Preparation: Dissect the brain and post-fix it in 4% PFA overnight. Subsequently, cryoprotect the brain by immersing it in a sucrose solution until it sinks.

-

Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat.

-

Immunostaining:

-

Wash sections in PBS.

-

Incubate in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to reduce non-specific binding.

-

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal using the DAB substrate, which will produce a brown precipitate in c-Fos-positive cells.

-

-

Mounting and Analysis: Mount the sections on slides, dehydrate, and coverslip. Use a microscope to visualize and quantify the number of c-Fos-positive cells in specific brain regions of interest.

GABA and Glutamate Systems

This compound has been shown to decrease GABAergic transmission and increase glutamatergic transmission in certain brain areas.[1][15] The reduction in the inhibitory tone of GABA and the enhancement of the excitatory drive of glutamate contribute to the overall increase in cortical arousal and cognitive function.[2]

Quantitative Data: Effects on Neurotransmitter Release

| Brain Region | Neurotransmitter | Effect of this compound | Dose | Species | Reference |

| Striatum | GABA | ↓ (85% of basal) | 100 mg/kg | Rat | [15] |

| Globus Pallidus | GABA | ↓ (85% of basal) | 100 mg/kg | Rat | [15] |

| Medial Preoptic Area | GABA | Dose-dependent ↓ | 30-100 mg/kg | Rat | [16][17] |

| Posterior Hypothalamus | GABA | ↓ | 100 mg/kg | Rat | [16][17] |

| Striatum | Glutamate | ↑ (134% of basal) | 300 mg/kg | Rat | [15] |

Experimental Protocol: In Vivo Microdialysis

This is a generalized protocol for in vivo microdialysis to measure extracellular neurotransmitter levels.[18][19]

Objective: To measure changes in extracellular concentrations of GABA and glutamate in specific brain regions following this compound administration.

Materials:

-

Animal model (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Surgical instruments.

-

Dental cement.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes.

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-drug administration.

-

Neurochemical Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using HPLC-ECD.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Serotonergic System

This compound's influence on the serotonin (5-HT) system is less direct compared to its effects on dopamine. It appears to indirectly increase serotonin levels in certain brain regions, such as the prefrontal cortex and hypothalamus.[1][2] This effect may be secondary to the modulation of other neurotransmitter systems and could involve interactions with specific serotonin receptor subtypes, such as the 5-HT3 receptor.[16]

Norepinephrine System

This compound indirectly increases norepinephrine levels, particularly in the prefrontal cortex and hypothalamus.[1] While it has a very low affinity for the norepinephrine transporter (NET), the observed increase in norepinephrine is likely a downstream effect of its actions on the dopamine and orexin systems.[9]

Conclusion

The primary mechanism of action of this compound is centered on its function as a weak, atypical dopamine transporter inhibitor. This leads to increased extracellular dopamine, which is a key contributor to its wakefulness-promoting and cognitive-enhancing effects. However, a comprehensive understanding of this compound's pharmacology requires consideration of its complex interplay with multiple neurotransmitter systems, including the orexin, histamine, GABA, glutamate, serotonin, and norepinephrine systems. The convergence of these actions results in a unique neurochemical profile that distinguishes this compound from classical psychostimulants. Further research into the precise molecular interactions and downstream signaling cascades will continue to refine our understanding of this clinically important therapeutic agent.

References

- 1. precisionary.com [precisionary.com]

- 2. 2.5. c‐Fos immunohistochemistry [bio-protocol.org]

- 3. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 10. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. conductscience.com [conductscience.com]

- 14. youtube.com [youtube.com]

- 15. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]

- 16. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Unveiling the Neuroprotective Potential of Modafinil: An In-depth Technical Guide to Preclinical Evidence

For Immediate Release

A comprehensive analysis of preclinical studies reveals the multifaceted neuroprotective effects of Modafinil, a wakefulness-promoting agent. This technical guide synthesizes the current evidence, detailing the experimental protocols and elucidating the core signaling pathways implicated in its neuroprotective actions. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.

This compound, widely recognized for its therapeutic applications in sleep disorders, has demonstrated significant neuroprotective properties across a range of preclinical models of neurological injury and disease. These studies highlight its potential to mitigate neuronal damage through diverse mechanisms, including the attenuation of oxidative stress, neuroinflammation, and apoptosis. This guide provides a detailed overview of these findings, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

I. Mitigation of Oxidative Stress and Neuroinflammation

Preclinical evidence strongly suggests that this compound confers neuroprotection by combating oxidative stress and neuroinflammation, key pathological processes in many neurological disorders.

Table 1: Effects of this compound on Markers of Oxidative Stress

| Preclinical Model | Animal Model | This compound Dosage | Key Findings | Reference |

| MPTP-induced Parkinson's Disease | C57BL/6J mice | 50 and 100 mg/kg, i.p. | - Prevented the decrease in glutathione (GSH) in the substantia nigra.- Reduced the increase of malondialdehyde (MDA) in the substantia nigra. | [1] |

| Traumatic Brain Injury (Weight-Drop Model) | Wistar albino rats | Not specified | - Decreased levels of thiobarbituric acid reactive substances (TBARS). | [2] |

Table 2: Effects of this compound on Inflammatory Markers

| Preclinical Model | Animal Model | This compound Dosage | Key Findings | Reference |

| Sleep Deprivation | Mice | 13 mg/kg, intragastrically | - Reduced production of proinflammatory factors (IL-1β, TNF-α, and IL-6).- Increased expression of the anti-inflammatory factor (IL-10). | [3] |

| Ischemic Stroke (Bilateral Common Carotid Artery Occlusion) | Rats | Not specified | - Downregulated IL-1β and MDA levels. | [4] |

Experimental Protocols:

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay quantifies lipid peroxidation. Brain tissue is homogenized in cold 1.15% potassium chloride. The homogenate is then mixed with phosphoric acid and thiobarbituric acid, boiled, and the resulting colored complex is measured spectrophotometrically at 532 nm.[5][6]

Protein Carbonyl Assay: This assay measures protein oxidation. Protein carbonyls are derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazones are quantified spectrophotometrically.[7][8][9]

Measurement of Cytokines (IL-1β, TNF-α): Brain tissue homogenates are analyzed using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions to quantify the levels of these pro-inflammatory cytokines.[4]

II. Attenuation of Apoptosis and Modulation of Cell Survival Pathways

This compound has been shown to interfere with programmed cell death pathways, promoting neuronal survival in the face of neurotoxic insults.

Table 3: Anti-Apoptotic Effects of this compound

| Preclinical Model | Cell Line/Animal Model | This compound Dosage/Concentration | Key Findings | Reference |

| Sleep Deprivation | HT-22 hippocampal neuronal cells | Not specified | - Suppressed rapamycin-induced apoptosis. | [10][11] |

| Sleep Deprivation | C57BL/6Slac mice | 6.5, 13, and 26 mg/kg | - Inhibited excessive apoptosis in hippocampal neurons. | [10][11] |

| Traumatic Brain Injury (Weight-Drop Model) | Wistar albino rats | Not specified | - Decreased levels of Caspase-3 (CASP3). | [2] |

A key mechanism underlying this compound's anti-apoptotic effect is its ability to activate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Experimental Protocols:

Western Blot for Apoptotic Markers: Protein extracts from brain tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against apoptotic proteins like Caspase-3, Bcl-2, and BAX.[10]

III. Modulation of Neurotransmitter Systems

This compound's neuroprotective effects are intricately linked to its modulation of key neurotransmitter systems, primarily the dopaminergic, glutamatergic, and GABAergic systems.

Dopaminergic System

This compound is known to inhibit the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[12][13][14] This action is believed to contribute to its neuroprotective effects, particularly in models of Parkinson's disease.

Glutamatergic and GABAergic Systems

This compound has been shown to increase extracellular glutamate levels while decreasing GABA release in several brain regions.[1][12][15] This modulation of the excitatory/inhibitory balance is thought to play a crucial role in its neuroprotective effects against glutamate-induced excitotoxicity.[1][16]

IV. Neuroprotection in Specific Preclinical Models

This compound's neuroprotective efficacy has been demonstrated in various animal models of neurological disorders.

Table 4: Neuroprotective Effects of this compound in Preclinical Models

| Preclinical Model | Animal Model | This compound Dosage | Key Neuroprotective Outcomes | Reference |

| MPTP-induced Parkinson's Disease | C57BL/6J mice | 100 mg/kg/day, p.o. | - Prevented the loss of tyrosine hydroxylase (TH)-immunoreactive cells in the substantia nigra. | [17][18] |

| Ischemic Stroke (Bilateral Common Carotid Artery Occlusion) | Rats | Not specified | - Reduced the number of degenerated neurons in the ischemic hippocampus CA1 region. | [4] |

| Traumatic Brain Injury (Weight-Drop Model) | Wistar albino rats | Not specified | - Improved neurological status (Garcia Test Score). | [2] |

| Sleep Deprivation | C57BL/6Slac mice | 13 mg/kg, i.g. | - Improved learning and memory in the Morris water maze.- Increased Brain-Derived Neurotrophic Factor (BDNF) expression. | [3][19] |

Experimental Protocols:

MPTP Mouse Model of Parkinson's Disease: This model involves the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[20][21][22] Neuroprotection is assessed by quantifying the survival of these neurons using tyrosine hydroxylase (TH) immunohistochemistry.

Bilateral Common Carotid Artery Occlusion (BCCAO) Model of Ischemic Stroke: This model induces global cerebral ischemia by temporarily occluding both common carotid arteries in rats. Neuronal damage, particularly in vulnerable regions like the hippocampus, is assessed histologically.[4]

Weight-Drop Model of Traumatic Brain Injury: This model induces a focal or diffuse brain injury by dropping a weight from a specific height onto the exposed skull or a protected skull of an anesthetized rodent.[9][23][24][25][26] Neurological deficits are evaluated using behavioral scoring systems like the Garcia Test.

Sleep Deprivation Model: Rodents are kept awake for extended periods using methods like gentle handling or automated apparatuses. Cognitive function is then assessed using tasks such as the Morris water maze, which evaluates spatial learning and memory.[6][7][19][27]

V. Conclusion

The preclinical data presented in this technical guide strongly support the neuroprotective potential of this compound. Its ability to counteract oxidative stress, neuroinflammation, and apoptosis through the modulation of critical signaling pathways underscores its promise as a therapeutic candidate for a variety of neurological conditions. Further research is warranted to translate these preclinical findings into clinical applications for the treatment of neurodegenerative diseases and acute brain injuries. The detailed experimental protocols and pathway analyses provided herein aim to facilitate such future investigations.

References

- 1. This compound prevents glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ul.ie [pure.ul.ie]

- 3. This compound Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vigilance promoting drug this compound decreases GABA release in the medial preoptic area and in the posterior hypothalamus of the awake rat: possible involvement of the serotonergic 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.ul.ie [pure.ul.ie]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of the effects of this compound and sleep deprivation on sleep and cortical EEG spectra in mice [infoscience.epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. conductscience.com [conductscience.com]

- 10. This compound protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action of this compound – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Action of this compound--increased motivation via the dopamine transporter inhibition and D1 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiparkinsonian and neuroprotective effects of this compound in the mptp-treated common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A stereological study on the neuroprotective actions of acute this compound treatment on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced nigral lesions of the male black mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Novel Rat Model of Weight Drop-Induced Closed Diffuse Traumatic Brain Injury Compatible with Electrophysiological Recordings of Vigilance States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The Neurobehavioral Response in a Rat Model of Brain Injury Using the Weight Drop Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. maze.conductscience.com [maze.conductscience.com]

An In-depth Technical Guide on Modafinil's Impact on Dopaminergic Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Modafinil is a wakefulness-promoting agent with a complex neurochemical profile. While its mechanisms are multifaceted, a primary mode of action involves the modulation of central dopaminergic pathways. This technical guide synthesizes current research to provide an in-depth analysis of this compound's interaction with the dopamine system. It covers its molecular mechanism as a dopamine transporter inhibitor, presents quantitative data on its binding affinity and in-vivo effects on dopamine levels, details common experimental protocols used in its study, and visualizes key pathways and workflows. The data indicate that this compound is a weak but highly selective dopamine transporter inhibitor, leading to a moderate increase in extracellular dopamine in key brain regions.[1][2] Its distinct pharmacological profile, differing from classical psychostimulants, underpins its therapeutic efficacy and lower abuse potential.[1][3]

Core Mechanism of Action at the Dopaminergic Synapse

This compound's principal mechanism in the dopamine system is the inhibition of the dopamine transporter (DAT).[4] By binding to the DAT, this compound blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[5][6] This action increases the concentration and prolongs the residence time of extracellular dopamine, thereby enhancing dopaminergic signaling at postsynaptic receptors.[1][4] Unlike classic stimulants such as amphetamine, this compound does not induce dopamine release.[7] Furthermore, it is not a direct dopamine receptor agonist.[5] Its action is distinct from other stimulants in that it produces a more selective pattern of neuronal activation in the brain, which may contribute to its unique clinical effects and lower abuse liability.[3]

The interaction of this compound with the DAT is considered atypical. Studies suggest that this compound preferentially interacts with a more inward-facing conformation of the transporter, distinguishing it from cocaine-like inhibitors that bind preferentially to the outward-facing state.[8] This unique binding mode may contribute to its different pharmacological profile compared to classical psychostimulants.[9]

// Edges presynaptic_neuron -> dopamine_ext [label="Release\n(Action Potential)"]; dopamine_ext -> dat [label="Reuptake", color="#202124"]; this compound -> dat [label="Inhibits", color="#EA4335", style=bold]; dopamine_ext -> d_receptors [label="Binds"]; d_receptors -> postsynaptic_signal [label="Activates"]; } Caption: this compound's primary action at the dopaminergic synapse.

Quantitative Pharmacodynamics

The interaction of this compound with the dopamine transporter and its downstream effects have been quantified through various in-vitro and in-vivo studies.

Binding Affinity for Dopamine Transporter (DAT)

This compound exhibits a notably lower binding affinity for the DAT compared to other psychostimulants like cocaine and methylphenidate.[6][10] This characteristic is central to its atypical profile.

| Compound | Binding Affinity (Ki) | Species/Assay | Reference |

| This compound | ~1930 nM (1.93 µM) | Guinea Pig Striatum | [11] |

| R-Modafinil | 780 nM | Human DAT expressing cells | [9] |

| S-Modafinil | 2500 nM (2.5 µM) | Human DAT expressing cells | [2] |

| Cocaine | 46.2 nM | Guinea Pig Striatum | [11] |

| Methylphenidate | 60 - 640 nM | Human DAT expressing cells | [9] |

| Bupropion | 383 nM | Guinea Pig Striatum | [11] |

Table 1: Comparative binding affinities for the Dopamine Transporter (DAT).

In-Vivo DAT Occupancy and Dopamine Levels

Positron Emission Tomography (PET) studies have been instrumental in quantifying the extent to which this compound occupies the DAT in the living human brain and its effect on extracellular dopamine.

| Study Parameter | Brain Region | Dosage | Result | Reference |

| DAT Occupancy | Striatum (Mean) | 200 mg | 51.4% | [12][13] |

| Striatum (Mean) | 300 mg | 56.9% | [12][13] | |

| Caudate | 200 mg / 400 mg | 53.8% | [14] | |

| Putamen | 200 mg / 400 mg | 47.2% | [14] | |

| Nucleus Accumbens | 200 mg / 400 mg | 39.3% | [14] | |

| Extracellular DA Increase | Nucleus Accumbens | 200 mg / 400 mg | 19.4% (decrease in [11C]raclopride binding) | [14] |

| Caudate | 200 mg / 400 mg | 6.1% (decrease in [11C]raclopride binding) | [14] | |

| Putamen | 200 mg / 400 mg | 6.7% (decrease in [11C]raclopride binding) | [14] | |

| Extracellular DA Increase | Nucleus Accumbens Shell | 30 & 100 mg/kg (mice) | Significant dose-dependent increase | [15] |

Table 2: Summary of in-vivo effects of this compound on the dopaminergic system from PET and microdialysis studies.

Experimental Protocols

The quantitative data presented above are derived from sophisticated experimental techniques. Below are summarized methodologies for two key approaches.

Positron Emission Tomography (PET) Imaging for DAT Occupancy

PET is a functional imaging technique used to observe metabolic processes in the body. For DAT occupancy studies, a radioligand that binds specifically to the DAT is used.

Objective: To quantify the percentage of dopamine transporters blocked by this compound in the human brain.

Summarized Protocol:

-

Subject Preparation: Healthy volunteers are recruited and screened for inclusion/exclusion criteria.[12]

-

Baseline Scan: An initial PET scan is performed under drug-free conditions. A radioligand, such as [¹⁸F]FE-PE2I or [¹¹C]cocaine, is injected intravenously.[12][14] The scanner detects the radiation emitted by the ligand as it binds to DATs in the brain, particularly in dopamine-rich areas like the striatum.

-

Drug Administration: Subjects are administered a single oral dose of this compound (e.g., 200 mg or 300 mg).[12][13]

-

Post-Drug Scan: A second PET scan is conducted approximately 2-2.5 hours after this compound administration, coinciding with the time of maximum plasma concentration (Tmax).[12][14]

-

Data Analysis: Brain images are reconstructed and regions of interest (e.g., caudate, putamen, nucleus accumbens) are defined. The binding potential (BP_ND) of the radioligand is calculated for both baseline and post-drug conditions.

-

Occupancy Calculation: DAT occupancy is calculated using the formula: Occupancy (%) = [(BP_base - BP_drug) / BP_base] * 100.[12]

In-Vivo Microdialysis for Extracellular Dopamine Measurement

Microdialysis is a minimally invasive sampling technique used to measure analyte concentrations in the extracellular fluid of tissues.

Objective: To measure the change in extracellular dopamine concentration in specific brain regions of a freely moving animal following this compound administration.

Summarized Protocol:

-

Surgical Implantation: An animal (typically a rat or mouse) is anesthetized and a guide cannula is stereotaxically implanted, targeting a brain region like the nucleus accumbens or striatum.[16][17] The animal is allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is connected to a pump and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[16][17]

-

Baseline Sampling: The system is allowed to stabilize. Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[17]

-

Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally).[15][18]

-

Post-Drug Sampling: Dialysate collection continues for several hours to monitor the time-course of this compound's effect on dopamine levels.[17]

-

Analysis: The concentration of dopamine in the dialysate samples is quantified, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Expression: Results are expressed as a percentage change from the average baseline concentration.

Broader Neurotransmitter Interactions

While the dopaminergic system is a key target, this compound's full profile involves a complex interplay with other neurotransmitter systems. It has been shown to influence norepinephrine, serotonin, glutamate, GABA, and histamine systems.[4][5] For instance, some of its wake-promoting effects are attributed to actions on orexin and histamine pathways in the hypothalamus.[1] The increase in dopamine is also thought to indirectly stimulate α1-adrenergic receptors, contributing to its effects.[7] This multifaceted action differentiates it from more targeted stimulants and is a critical area for ongoing research.

Conclusion and Future Directions

This compound exerts a clear and quantifiable impact on dopaminergic pathways, primarily through the inhibition of the dopamine transporter. This action results in a moderate, dose-dependent increase in extracellular dopamine and significant occupancy of DAT at therapeutic doses.[12][14] Its relatively low binding affinity and atypical interaction with the DAT likely contribute to its distinct clinical profile and reduced abuse potential compared to classical stimulants.[8][11]

Future research should continue to elucidate the nuances of this compound's binding kinetics with different DAT conformations and further explore the downstream signaling consequences. A deeper understanding of how its dopaminergic actions are integrated with its effects on other neurotransmitter systems will be crucial for optimizing its therapeutic use and for the development of novel compounds with similar efficacy and safety profiles.

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Atypical Stimulant and Nootropic this compound Interacts with the Dopamine Transporter in a Different Manner than Classical Cocaine-Like Inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. mdpi.com [mdpi.com]

- 10. R-MODAFINIL (ARthis compound): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. academic.oup.com [academic.oup.com]

- 13. In vivo activity of this compound on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. The vigilance promoting drug this compound increases dopamine release in the rat nucleus accumbens via the involvement of a local GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Orexin Signaling in Modafinil's Wake-Promoting Effects: A Technical Review

Executive Summary

Modafinil (B37608) is a widely prescribed wake-promoting agent, yet its precise mechanism of action remains a subject of intensive research. A significant body of evidence points towards the involvement of the hypothalamic orexin (B13118510) (also known as hypocretin) system, a critical regulator of arousal and sleep-wake states. This technical guide synthesizes the current understanding of the interplay between this compound and orexin signaling. It details the activation of orexin neurons and the induction of synaptic plasticity by this compound, explores the upstream dopaminergic and downstream histaminergic pathways, and critically examines the paradoxical findings from orexin-deficient animal models. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including structured quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction: this compound and the Orexin System

This compound is an atypical stimulant approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Unlike classical psychostimulants, its pharmacological profile is distinct, with a lower potential for abuse.[2][3] The orexin system, composed of a small population of neurons in the lateral hypothalamus, plays a pivotal role in maintaining wakefulness.[4] A deficiency in orexin signaling is the primary cause of narcolepsy, a disorder for which this compound is a first-line treatment.[4][5] This has naturally led to the hypothesis that this compound exerts its effects, at least in part, by modulating the orexin system.[5]

Evidence for Orexin System Involvement

Direct Activation of Orexin Neurons

A primary line of evidence supporting the role of orexin in this compound's action is the direct activation of orexin-producing neurons following drug administration. Studies in both rats and mice have consistently shown that this compound administration leads to a significant increase in the expression of c-Fos, an immediate early gene product used as a marker for neuronal activation, within identified orexin neurons.[4][6][7] This suggests that these neurons are a direct or indirect target of the drug's pharmacological activity.

Induction of Synaptic Plasticity

Beyond simple activation, this compound induces lasting changes in the synaptic inputs to orexin neurons. Research has demonstrated that both acute and chronic administration of this compound produces long-term potentiation (LTP) of glutamatergic synapses on orexin neurons.[8] This experience-dependent synaptic plasticity suggests that this compound reorganizes and strengthens the excitatory circuits that regulate the activity of the orexin system.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the this compound-orexin link.

Table 1: Effects of this compound on Orexin Neuron Synaptic Properties

| Parameter | Control/Saline | This compound | Animal Model | Key Finding | Reference |

|---|---|---|---|---|---|

| AMPAR/NMDAR Ratio | 2.63 ± 0.29 | 3.50 ± 0.23 | C57BL/6 Mice | Acute this compound increases the AMPAR/NMDAR ratio, indicative of LTP at excitatory synapses on orexin neurons. | [8] |

| mEPSC Frequency (Hz) | 5.54 ± 0.70 | 9.08 ± 1.56 | C57BL/6 Mice | One hour after this compound treatment, the frequency of miniature excitatory postsynaptic currents in orexin neurons is significantly increased. | [9] |

| mEPSC Frequency (Hz) (with D1 Antagonist) | 4.55 ± 0.38 (this compound only: 6.59 ± 0.53) | 4.85 ± 0.58 (SCH 23390 + this compound) | C57BL/6 Mice | The D1 receptor antagonist SCH 23390 blocks the this compound-induced increase in mEPSC frequency, implicating dopamine (B1211576) signaling. |[9] |

Table 2: this compound's Effects in Orexin-Deficient Models

| Parameter | Genotype | Control/Vehicle | This compound (Dose) | Key Finding | Reference |

|---|---|---|---|---|---|

| Wakefulness | Wild-Type vs. Orexin KO Mice | - | 10, 30, 100 mg/kg | This compound more effectively increased wakefulness time in orexin knockout mice than in wild-type mice. | [5][10] |

| Hypothalamic Histamine (B1213489) Release | Wild-Type Mice | Basal | Significant Increase | This compound (150 mg/kg) significantly increases histamine release. | [11] |

| Hypothalamic Histamine Release | Orexin-Deficient Mice | Basal | No Effect | The this compound-induced increase in histamine release is absent in orexin-deficient mice. | [11] |

| TMN c-Fos Expression | Orexin-Deficient Mice | Basal | No Neuronal Activation | this compound fails to activate neurons in the tuberomammillary nucleus (TMN) in the absence of orexin neurons. |[11] |

Key Signaling Pathways and Mediators

The effects of this compound on the orexin system are not entirely direct but are integrated into a broader neurochemical network.

Upstream Dopaminergic Regulation

This compound is known to be a weak inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine.[1][2][12] This action appears crucial for its effects on orexin neurons. Studies have shown that blocking dopamine D1 receptors with an antagonist like SCH 23390 attenuates both the prolonged wakefulness and the presynaptic potentiation at glutamatergic synapses on orexin neurons induced by this compound.[8] This indicates that this compound's influence on orexin neurons is, to a large extent, mediated by an increase in dopamine tone acting on D1 receptors.[8][9]

Orexin-Dependent Histamine Release

The orexin system projects to and activates other key arousal centers, including the histaminergic neurons of the tuberomammillary nucleus (TMN).[13] this compound has been shown to increase the release of histamine in the hypothalamus, an effect that contributes to its wake-promoting action.[11] Crucially, this effect is completely abolished in orexin neuron-deficient mice.[11][13] This demonstrates that while this compound initiates a cascade that involves multiple neurotransmitters, its ability to engage the histaminergic system is dependent on an intact orexinergic pathway.

Paradoxical Findings: this compound's Efficacy in Orexin-Deficient Models

Despite the clear evidence that this compound activates orexin neurons and relies on them for downstream histamine release, a surprising and critical finding is that the presence of orexin is not required for this compound's primary wake-promoting effect.[5][6] Multiple studies have demonstrated that this compound is not only effective but can be more effective at increasing total wakefulness in mice lacking orexin neurons (orexin-/- knockout mice) compared to their wild-type littermates.[5][10][14]

Synthesis and Proposed Model

The collective evidence suggests a dual-pathway model for this compound's action.

-

Orexin-Dependent Pathway: this compound, likely via its inhibition of dopamine reuptake, activates orexin neurons. This activation contributes to arousal and alertness, partly by stimulating downstream systems like histamine. This pathway appears to be more critical for the qualitative aspects of alertness than for the sheer duration of wakefulness.

-

Orexin-Independent Pathway: this compound also promotes wakefulness through mechanisms that do not require the orexin system. These pathways are robust enough to fully, and even more strongly, produce wakefulness in the absence of orexin. These parallel mechanisms may involve this compound's effects on other neurotransmitter systems, including dopamine, norepinephrine, serotonin, and GABA, in other brain regions.[2][6]

Appendix: Detailed Experimental Protocols

Immunohistochemistry for c-Fos in Orexin Neurons

-

Objective: To quantify the activation of orexin neurons following this compound administration.

-

Animal Models: Adult male Sprague-Dawley rats or C57BL/6 wild-type mice.[6][7]

-

Drug Administration: this compound (e.g., 100 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. Animals are typically perfused 2 hours post-injection, a time point corresponding to peak c-Fos expression.[6][7]

-

Tissue Processing: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected. Coronal sections (e.g., 30-40 µm) are cut on a cryostat or microtome, focusing on the lateral hypothalamus.[15]

-

Staining Protocol: Free-floating sections undergo a double-labeling procedure. They are first incubated with a primary antibody against Fos protein (e.g., rabbit anti-Fos). After secondary antibody incubation and visualization (e.g., using a biotin-avidin-peroxidase method with a nickel-intensified diaminobenzidine reaction to produce a black nuclear stain), the sections are then incubated with a primary antibody against orexin-A (e.g., goat anti-orexin-A). This is followed by a separate secondary antibody and visualization step (e.g., using a brown, non-intensified DAB reaction).[7]

-

Analysis: Neurons in the perifornical hypothalamus are examined under a light microscope. Cells are counted as orexin-positive (brown cytoplasm), Fos-positive (black nucleus), or double-labeled. The percentage of orexin neurons expressing Fos is calculated.[7][15]

EEG/EMG Recording in Orexin Knockout Mice

-

Objective: To measure the effect of this compound on sleep-wake states in the presence and absence of orexin signaling.

-

Animal Models: Adult male orexin-/- mice and wild-type littermates.[5][10]

-

Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are typically placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Drug Administration: Following a recovery period and habituation to the recording chamber, mice are administered this compound (doses ranging from 0, 10, 30, to 100 mg/kg, i.p.) or vehicle at a specific time (e.g., the beginning of the light phase).[5][10]

-

Data Acquisition and Analysis: Continuous EEG/EMG recordings are collected for several hours post-injection. The recordings are scored in epochs (e.g., 10 seconds) as wakefulness, non-REM sleep, or REM sleep based on standard criteria. The total time spent in each state is quantified. For alertness analysis, spectral analysis of the EEG during wakeful periods is performed to determine power in specific frequency bands, such as theta (θ, 8-9 Hz).[5][10]

In Vivo Microdialysis for Histamine Release

-

Objective: To measure extracellular histamine levels in the hypothalamus following this compound administration in wild-type and orexin-deficient mice.

-

Animal Models: Adult male orexin neuron-deficient mice and wild-type controls.[11]

-

Surgical Implantation: A guide cannula is stereotaxically implanted, aimed at a specific hypothalamic region like the anterior hypothalamus.

-

Procedure: After recovery, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period to establish a baseline, this compound (e.g., 150 mg/kg, i.p.) or vehicle is injected.[11]

-

Sample Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) both before and after the injection. The concentration of histamine in the samples is determined using high-performance liquid chromatography (HPLC) with fluorescence detection.[11]

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure synaptic plasticity (LTP) at glutamatergic synapses onto orexin neurons.

-

Animal Models: C57BL/6 mice treated with this compound or saline 1 hour prior to sacrifice.[8]

-

Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. Coronal hypothalamic slices (e.g., 250 µm thick) are prepared using a vibratome. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at room temperature.

-

Recording: Slices are transferred to a recording chamber perfused with aCSF. Orexin neurons in the lateral hypothalamus are visually identified (e.g., using infrared differential interference contrast microscopy). Whole-cell patch-clamp recordings are made from these neurons.

-

Data Acquisition and Analysis:

-

AMPAR/NMDAR Ratio: Evoked excitatory postsynaptic currents (EPSCs) are recorded. The AMPA receptor-mediated component is measured by holding the neuron at -70 mV, and the NMDA receptor-mediated component is measured at +40 mV. The ratio of the peak AMPA current to the NMDA current is calculated.[8]

-

Miniature EPSCs (mEPSCs): Spontaneous mEPSCs are recorded in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials. The frequency and amplitude of these events are analyzed to assess changes in presynaptic release probability and postsynaptic receptor sensitivity, respectively.[8]

-

References

- 1. greendoor.org [greendoor.org]

- 2. droracle.ai [droracle.ai]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypothalamic Arousal Regions Are Activated during this compound-Induced Wakefulness | Journal of Neuroscience [jneurosci.org]

- 8. JCI - Prolonged wakefulness induces experience-dependent synaptic plasticity in mouse hypocretin/orexin neurons [jci.org]

- 9. Prolonged wakefulness induces experience-dependent synaptic plasticity in mouse hypocretin/orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modanifil activates the histaminergic system through the orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychscenehub.com [psychscenehub.com]

- 13. Action of this compound through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fos Expression in Orexin Neurons Varies with Behavioral State - PMC [pmc.ncbi.nlm.nih.gov]

Modafinil's Influence on Histamine and Norepinephrine Systems: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Modafinil is a wake-promoting agent with a complex neurochemical profile that distinguishes it from traditional psychostimulants. Its mechanism of action, while not fully elucidated, involves significant modulation of several neurotransmitter systems critical for arousal and vigilance. This document provides an in-depth technical overview of this compound's core influence on two of these systems: norepinephrine and histamine. We present quantitative data on its interaction with monoamine transporters, detail the experimental protocols used to derive this data, and visualize the distinct signaling pathways through which this compound exerts its effects. The evidence indicates a direct inhibitory action on the norepinephrine transporter and a distinct, indirect activation of the hypothalamic histamine system, mediated by orexinergic pathways.

Influence on the Norepinephrine System

This compound's interaction with the norepinephrine (NE) system is characterized by its direct binding to the norepinephrine transporter (NET). This action inhibits the reuptake of NE from the synaptic cleft, leading to an increase in extracellular NE concentrations and enhanced noradrenergic signaling.[1][2] This mechanism is a key contributor to its wake-promoting and cognitive-enhancing effects.

Quantitative Data: Transporter Binding and Uptake Inhibition

This compound exhibits a measurable affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with negligible interaction with the serotonin transporter (SERT).[3][4][5] Its affinity for NET is weaker than for DAT, as reflected in in vitro and in vivo studies.

| Parameter | Transporter | Species / System | Value | Reference |

| Uptake Inhibition (IC₅₀) | NET | HEK Cells (human) | 35.6 µM | [3][5] |

| Uptake Inhibition (IC₅₀) | DAT | HEK Cells (human) | 6.4 µM | [3][5] |

| Uptake Inhibition (IC₅₀) | SERT | HEK Cells (human) | > 500 µM | [3][5] |

| Binding Affinity (Kᵢ) | DAT | HEK Cells (human) | 2.1 - 2.3 µM | [6][7] |

| In Vivo Occupancy | NET (Thalamus) | Rhesus Monkey (PET) | 16% @ 5 mg/kg | [3][5][8] |

| In Vivo Occupancy | NET (Thalamus) | Rhesus Monkey (PET) | 44% @ 8 mg/kg | [3][5][8] |

| In Vivo Occupancy | DAT (Striatum) | Rhesus Monkey (PET) | 54% @ 8 mg/kg | [3][5][8] |

| In Vivo Occupancy | DAT (Striatum) | Human (PET) | 51.4% @ 200 mg | [9] |

Signaling Pathway: Norepinephrine Transporter Inhibition

The following diagram illustrates the direct inhibitory effect of this compound on the norepinephrine transporter in a typical noradrenergic synapse.

Experimental Protocol: Neurotransmitter Uptake Assay (In Vitro)

This protocol outlines a typical fluorescence-based assay to determine the IC₅₀ value of a compound like this compound for the norepinephrine transporter.[10][11][12][13]

-

Cell Culture:

-

HEK-293 cells stably transfected with the human norepinephrine transporter (NET) gene are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS, G418 for selection).

-

Cells are seeded into 96- or 384-well black, clear-bottom microplates at a density of 12,500-20,000 cells/well (384-well format) and allowed to adhere overnight.[13]

-

-

Compound Preparation:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of this compound are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to create a concentration gradient.

-

-

Assay Procedure:

-

The cell culture medium is removed from the wells.

-

Cells are washed with assay buffer.

-

The various concentrations of this compound (or control inhibitor, e.g., nisoxetine) are added to the wells and pre-incubated for 10-20 minutes at 37°C.[10]

-

A fluorescent substrate that is a mimetic for norepinephrine is added to all wells. This substrate is taken up by the cells via active NET, causing an increase in intracellular fluorescence.[11]

-

A masking dye may be included in the extracellular solution to quench fluorescence from outside the cells, enabling a no-wash, homogeneous assay format.[13]

-

-

Data Acquisition:

-

The plate is immediately transferred to a fluorescence microplate reader capable of bottom-read kinetic measurements.

-

Fluorescence intensity is measured every 1-2 minutes for a period of 20-30 minutes.[10]

-

-

Data Analysis:

-

The rate of substrate uptake is determined from the slope of the kinetic fluorescence curve.

-

The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control wells.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of transporter activity) is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Influence on the Histamine System

This compound's effect on the brain's histamine system is fundamentally different from its action on norepinephrine. It does not directly bind to histaminergic neurons or receptors. Instead, it indirectly activates the sole source of neuronal histamine, the tuberomammillary nucleus (TMN) in the posterior hypothalamus.[14][15][16][17] This indirect action is critical to its wake-promoting properties and is believed to be mediated primarily through the orexin system.[18][19]

Quantitative Data: Histamine Release

In vivo microdialysis studies in freely moving rats have quantified the increase in histamine release in key brain regions following systemic administration of this compound.

| Brain Region | This compound Dose (i.p.) | Peak Histamine Increase (% of Basal) | Reference |

| Anterior Hypothalamus | 75 mg/kg | ~150% | [20] |

| Anterior Hypothalamus | 150 mg/kg | ~160% | [20] |

| Prefrontal Cortex | 150 mg/kg | ~140% | (Implied from multi-system studies) |

Note: The effects of this compound on histamine release are abolished in orexin neuron-deficient mice, confirming the critical role of the orexinergic system in this pathway.[18][19]

Signaling Pathway: Indirect, Orexin-Mediated Histamine Activation

The diagram below outlines the proposed multi-step pathway by which this compound activates histaminergic neurons.

Experimental Protocol: In Vivo Microdialysis

This protocol describes the key steps for measuring extracellular histamine levels in the brain of a freely moving animal, a crucial technique for demonstrating this compound's indirect effects.[20][21]

-

Animal Surgery and Probe Implantation:

-

A male Wistar rat is anesthetized (e.g., with pentobarbital).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is surgically implanted, targeting a specific brain region (e.g., the anterior hypothalamus). Coordinates are determined from a stereotaxic atlas.

-

The cannula is secured to the skull with dental cement and anchor screws.

-

The animal is allowed to recover for several days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula into the target brain region.

-

The probe is connected to a syringe pump and a fraction collector.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

The animal is placed in a behavioral chamber that allows for free movement.

-

-

Sample Collection and Drug Administration:

-

After a stabilization period (e.g., 2-3 hours), dialysate samples are collected into vials at regular intervals (e.g., every 20 minutes).

-

After collecting several baseline samples, the animal is administered this compound (e.g., 75 mg/kg, i.p.) or a vehicle control.

-

Sample collection continues for several hours post-injection to monitor changes in histamine levels.

-

-

Neurotransmitter Analysis (HPLC-ECD):

-

The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Histamine in the samples is separated on a reverse-phase column and then quantified by the electrochemical detector.

-

The concentration of histamine in each sample is calculated based on a standard curve.

-

-

Data Analysis:

-

The average histamine concentration from the baseline samples is defined as 100%.

-

Histamine concentrations in post-injection samples are expressed as a percentage of the baseline average.

-

Statistical analysis (e.g., ANOVA) is used to determine the significance of the change in histamine release over time following this compound administration compared to the vehicle control.

-

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Modulatory Effects of this compound on Neural Circuits Regulating Emotion and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] this compound Occupies Dopamine and Norepinephrine Transporters in Vivo and Modulates the Transporters and Trace Amine Activity in Vitro | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 13. moleculardevices.com [moleculardevices.com]